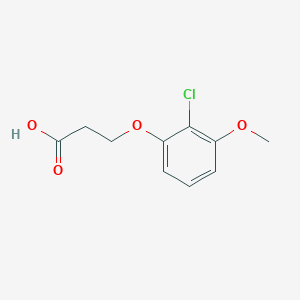
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with a phenyl group under specific conditions. The process often includes the use of methylating agents to introduce the N-methyl group. The reaction conditions may vary, but common reagents include methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or other fields.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-propylamine: A structurally related compound with similar applications.
N-Methyl-3-phenyl-3-(trifluoromethyl)propan-1-amine: Another compound with a trifluoromethyl group, used in similar research contexts.
Uniqueness
N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
149225-51-4 |
|---|---|
Fórmula molecular |
C10H13ClF3N |
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8;/h2-6,9,14H,7H2,1H3;1H |
Clave InChI |
NLMOLXACSWKPHE-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=CC=C1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


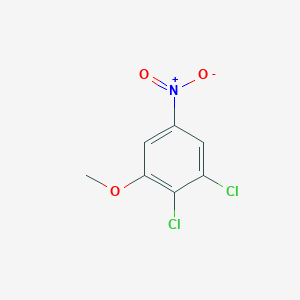
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
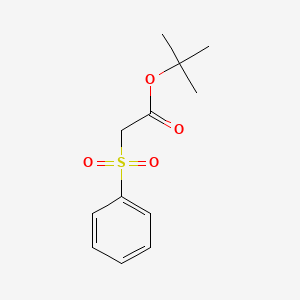
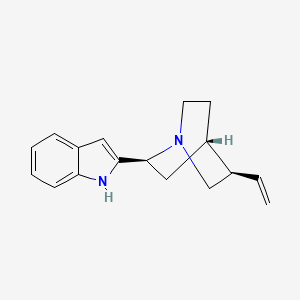

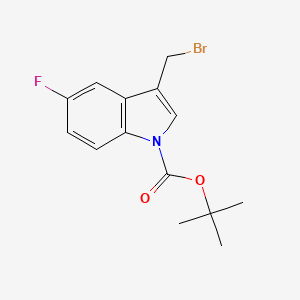
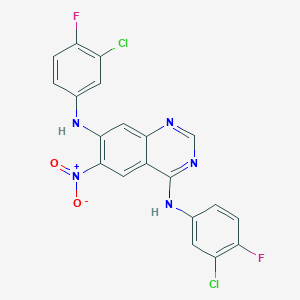
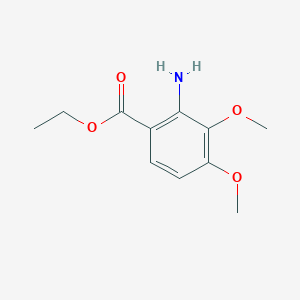
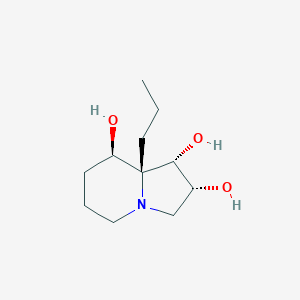
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

